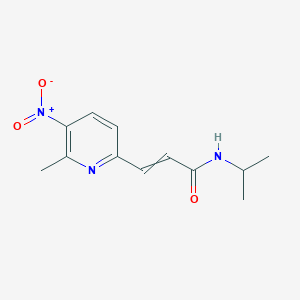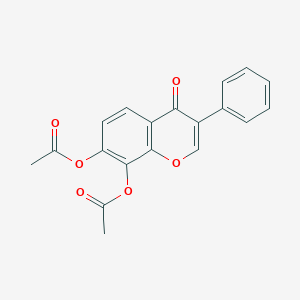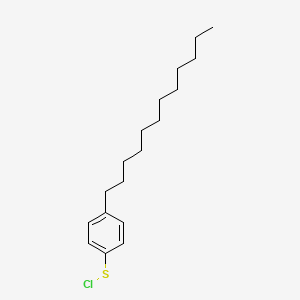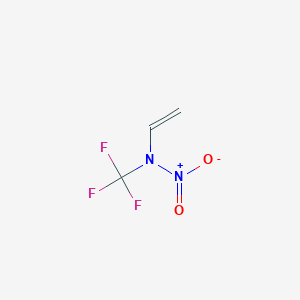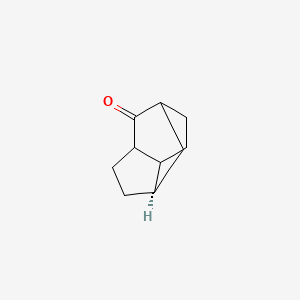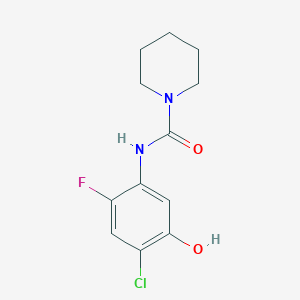
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound with a unique structure that includes a piperidine ring attached to a carboxamide group, and a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the halogenation of a phenol derivative to introduce the chlorine and fluorine substituents. This is followed by the formation of the carboxamide group through a reaction with piperidine and a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amide formation reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the halogens can introduce various functional groups.
Scientific Research Applications
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and halogen substituents on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins or enzymes. The piperidine ring may also play a role in modulating the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
- 2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
Uniqueness
N-(4-Chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89915-77-5 |
|---|---|
Molecular Formula |
C12H14ClFN2O2 |
Molecular Weight |
272.70 g/mol |
IUPAC Name |
N-(4-chloro-2-fluoro-5-hydroxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-6-9(14)10(7-11(8)17)15-12(18)16-4-2-1-3-5-16/h6-7,17H,1-5H2,(H,15,18) |
InChI Key |
FJYRUUVLMTUIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=C(C=C2F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)

